molecular formula C40H38N4O7S B138000 Olanzapine pamoate CAS No. 221373-18-8

Olanzapine pamoate

Numéro de catalogue B138000
Numéro CAS: 221373-18-8
Poids moléculaire: 718.8 g/mol
Clé InChI: IZXGHRZKSNKYIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Olanzapine involves the reaction of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine with N-methylpiperazine .


Molecular Structure Analysis

Olanzapine closely resembles clozapine and only differs by two additional methyl groups and the absence of a chloride moiety . The molecular formula of Olanzapine is C17H20N4S .


Chemical Reactions Analysis

Olanzapine is largely bound to plasma proteins, and about 93% of the administered dose is bound . The main proteins for binding are albumin and alpha-1 acid glycoprotein . Direct glucuronidation and CYP-mediated oxidation are the main metabolic pathways .


Physical And Chemical Properties Analysis

Olanzapine pamoate, administered as a pamoate salt, has an elimination half-life of 30 days, allowing a 2- or 4-week injection interval . It is practically insoluble in water .

Applications De Recherche Scientifique

    Bipolar I Disorder

    • Olanzapine is used in the management of bipolar I disorder, including mixed or manic episodes .
    • It can be used as an adjunct to lithium or valproate for the short-term treatment of acute manic or mixed episodes associated with bipolar I disorder in adults .
    • It is also indicated in combination with samidorphan for the treatment of bipolar I disorder, either as an adjunct to lithium or valproate or as monotherapy for the acute treatment of manic or mixed episodes or as maintenance therapy .

    Treatment-Resistant Depression

    • Olanzapine is indicated, in combination with fluoxetine, for the treatment of episodes of depression associated with bipolar disorder type 1 and treatment-resistant depression in patients over 10 years old .

    Agitation Associated with Schizophrenia or Bipolar Mania

    • Olanzapine is approved for the management of psychomotor agitation associated with schizophrenia and bipolar I mania .
    • A short-acting (immediate-release) olanzapine formulation is used for this purpose .

    Management of Breakthrough Nausea and Vomiting

    • Based on antiemetic guidelines from the American Society of Clinical Oncology, oral olanzapine may be used for management of breakthrough nausea and vomiting .

    Management of Psychomotor Agitation

    • A short-acting (immediate-release) olanzapine formulation is used for the management of psychomotor agitation associated with schizophrenia and bipolar I mania .
    • This medication is given by injection into the buttock muscle by a healthcare professional as directed by your doctor, usually every 2 to 4 weeks .

    Significant Metabolic Adverse Effects

    • Olanzapine is among the more extensively studied second-generation antipsychotics (SGAs), partly due to its approval 25 years ago (1996), and also due to its penchant for significant metabolic adverse effects .
    • Olanzapine distinguished itself by its efficacy profile, combined with lower rates of hyperprolactinemia and neurological adverse effects than first-generation antipsychotics (FGAs) and risperidone .

Safety And Hazards

Olanzapine may cause some people to be agitated, irritable, or display other abnormal behaviors. It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . The most relevant adverse event is the post-injection delirium/sedation syndrome, occurring at a rate of 0.07% of injections or 1.4% of patients .

Orientations Futures

Olanzapine pamoate is intended for deep intramuscular gluteal injection only and should not be administered intravenously or subcutaneously . After each injection, patients must be observed for at least 3 hours by a healthcare professional . Because of the risk of post-injection delirium/sedation syndrome, olanzapine pamoate is available only through a restricted distribution program .

Propriétés

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C17H20N4S.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,11,19H,7-10H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMCQJVMPKQQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944788
Record name Olanzapine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olanzapine pamoate

CAS RN

221373-18-8
Record name Olanzapine pamoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221373188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olanzapine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine pamoate monohydrate; 10H-Thieno[2,3-b][1,5]benzodiazepine,2-Methyl-4-(4-methyl-1-piperazinyl)-,4,4'-methylenebis[3-hydroxy-2-nahptalenecarboxylate) (1:1), monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLANZAPINE PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7S6Q4MHCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olanzapine pamoate
Reactant of Route 2
Olanzapine pamoate
Reactant of Route 3
Olanzapine pamoate
Reactant of Route 4
Olanzapine pamoate
Reactant of Route 5
Olanzapine pamoate
Reactant of Route 6
Reactant of Route 6
Olanzapine pamoate

Citations

For This Compound
1,050
Citations
L Citrome - International journal of clinical practice, 2009 - Wiley Online Library
… clinical trials of olanzapine pamoate were conducted and … The overall tolerability profile for olanzapine pamoate is similar to … that directly compare olanzapine pamoate with other …
Number of citations: 84 onlinelibrary.wiley.com
P Chue, J Chue - Expert Opinion on Pharmacotherapy, 2012 - Taylor & Francis
Introduction: Olanzapine long-acting injection (OLAI), or olanzapine pamoate , is one of three second generation (SGA) antipsychotics now available in a long-acting formulation. OLAI …
Number of citations: 30 www.tandfonline.com
D Naber - Expert opinion on pharmacotherapy, 2011 - Taylor & Francis
… The present review includes the most recent studies of olanzapine pamoate. … In addition, the three active olanzapine pamoate dose groups showed effective maintenance as measured …
Number of citations: 22 www.tandfonline.com
JP Lindenmayer - Neuropsychiatric disease and treatment, 2010 - Taylor & Francis
… Citation13 – Citation20 It is important to note that until September 2009 few peer reviewed publications were available on the efficacy and safety of olanzapine pamoate, which …
Number of citations: 84 www.tandfonline.com
D Mamo, S Kapur, M Keshavan, M Laruelle… - …, 2008 - nature.com
… This multicenter, open-label study explored D 2 receptor occupancy of a fixed dose of olanzapine pamoate (OP) depot given every 4 weeks. Patients (nine male, five female) with …
Number of citations: 76 www.nature.com
D Schöttle, O Kuhnigk, D Naber - Expert opinion on drug safety, 2013 - Taylor & Francis
… , all olanzapine pamoate groups separated from placebo by 7 days. The rates of Clinical Global Impressions-Improvement were higher for all olanzapine pamoate groups compared …
Number of citations: 7 www.tandfonline.com
D Luedecke, D Schöttle, A Karow, M Lambert, D Naber - CNS drugs, 2015 - Springer
… Olanzapine pamoate, paliperidone palmitate, and aripiprazole are the new-generation LAIs, … the relevant drug, with the exception of olanzapine pamoate, which can lead to rare cases …
Number of citations: 31 link.springer.com
N Baruch, M Das, A Sharda, A Basu… - Therapeutic …, 2014 - journals.sagepub.com
… that all patients who responded to olanzapine pamoate also showed a decrease in violent behaviour. The potential anti-aggression effects of olanzapine pamoate may represent a very …
Number of citations: 19 journals.sagepub.com
J Kasinathan, G Sharp, A Barker - Therapeutic advances in …, 2016 - journals.sagepub.com
Objectives: Olanzapine is a well established treatment for schizophrenia. The olanzapine pamoate depot (long-acting injectable) formulation improves compliance and clinical trials …
Number of citations: 13 journals.sagepub.com
L Samalin, R Garay, A Ameg… - Expert opinion on drug …, 2016 - Taylor & Francis
… Where appropriate, to facilitate the comparison of olanzapine pamoate with other medications used for the treatment of schizophrenia, we calculated the number needed to harm (NNH) …
Number of citations: 4 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.